molecular formula C6H8O4 B7760580 Propanedioic acid,2-(1-methylethylidene)- CAS No. 4441-90-1

Propanedioic acid,2-(1-methylethylidene)-

Cat. No.: B7760580
CAS No.: 4441-90-1
M. Wt: 144.12 g/mol
InChI Key: XEUONQRNFDMHGB-UHFFFAOYSA-N
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Description

Propanedioic acid,2-(1-methylethylidene)-, also known as isopropylidenemalonic acid, is an organic compound with the molecular formula C6H8O4. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by an isopropylidene group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid,2-(1-methylethylidene)- can be synthesized through several methods. One common method involves the reaction of malonic acid with acetone in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to form the final product. The reaction conditions typically include:

    Temperature: 50-60°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Water or ethanol

Industrial Production Methods

In an industrial setting, the production of propanedioic acid,2-(1-methylethylidene)- is carried out in large reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process involves:

    Mixing: Malonic acid and acetone are mixed in the presence of a strong acid catalyst.

    Heating: The mixture is heated to the desired temperature.

    Dehydration: The intermediate product is dehydrated to form propanedioic acid,2-(1-methylethylidene)-.

    Purification: The final product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid,2-(1-methylethylidene)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo substitution reactions where the isopropylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkyl halides

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted malonic acid derivatives

Scientific Research Applications

Propanedioic acid,2-(1-methylethylidene)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedioic acid,2-(1-methylethylidene)- involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The isopropylidene group can stabilize intermediates, making the compound a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Propanedioic acid,2-(1-methylethylidene)- can be compared with other similar compounds, such as:

    Malonic acid: The parent compound, which lacks the isopropylidene group.

    Diethyl malonate: An ester derivative of malonic acid.

    Methylmalonic acid: A methyl-substituted derivative of malonic acid.

Uniqueness

The presence of the isopropylidene group in propanedioic acid,2-(1-methylethylidene)- imparts unique chemical properties, such as increased stability and reactivity in certain reactions. This makes it a valuable compound in both research and industrial applications.

Biological Activity

Propanedioic acid, 2-(1-methylethylidene)-, also known as isopropylidenemalonic acid, is an organic compound with the molecular formula C₆H₈O₄. This compound has garnered attention due to its potential biological activity and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of propanedioic acid, focusing on its mechanisms of action, toxicological data, and comparative studies with related compounds.

Propanedioic acid, 2-(1-methylethylidene)- is a derivative of malonic acid, characterized by the presence of an isopropylidene group. This structural modification enhances its stability and reactivity in biochemical contexts. The compound can act as both a nucleophile and an electrophile depending on the reaction conditions, allowing it to participate in various biochemical pathways.

Key Mechanisms:

  • Enzyme Interactions : The compound has been studied for its interactions with enzymes, particularly those involved in metabolic processes. It may act as a competitive inhibitor similar to malonic acid, which inhibits succinate dehydrogenase in the mitochondrial electron transport chain, thereby affecting cellular respiration .
  • Chemical Reactions : Propanedioic acid can undergo oxidation to form different carboxylic acids and reduction to yield alcohols. These reactions are significant for its role in organic synthesis and potential therapeutic applications.

Toxicological Profile

Understanding the safety profile of propanedioic acid is crucial for its application in pharmaceuticals and industry. Several studies have been conducted to evaluate its toxicity:

Acute Toxicity Studies:

  • Oral Toxicity : In rats, studies have shown that propanedioic acid exhibits low acute toxicity with an LD₅₀ greater than 2000 mg/kg body weight . This suggests a favorable safety margin for potential therapeutic uses.
  • Dermal Toxicity : Dermal exposure studies indicate that the compound has low skin absorption rates, with significant variability across species. For instance, absorption rates were highest in nude mice (15%) and lowest in pigs (2.5%) .

Comparative Studies

To better understand the biological activity of propanedioic acid, it is essential to compare it with related compounds such as malonic acid and diethyl malonate.

CompoundStructureLD₅₀ (mg/kg)Mechanism of Action
Propanedioic acid, 2-(1-methylethylidene)-C₆H₈O₄>2000Competitive inhibitor of succinate dehydrogenase
Malonic acidC₃H₄O₄>3000Inhibits succinate dehydrogenase
Diethyl malonateC₈H₁₄O₄>2000Similar metabolic pathways; less studied

Case Studies

Case studies have highlighted the potential therapeutic applications of propanedioic acid:

  • Antimicrobial Activity : Research indicates that derivatives of propanedioic acid exhibit antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.
  • Metabolic Disorders : Given its role as a malonate analog, propanedioic acid has been investigated for its potential to modulate metabolic pathways that could be beneficial in treating conditions like obesity and diabetes .

Properties

IUPAC Name

2-propan-2-ylidenepropanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3(2)4(5(7)8)6(9)10/h1-2H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUONQRNFDMHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963216
Record name (Propan-2-ylidene)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4441-90-1
Record name NSC46849
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Propan-2-ylidene)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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